Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate
Description
Properties
CAS No. |
94022-83-0 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
methyl 2-[(3,5-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C17H21NO2/c1-12-8-13(2)10-14(9-12)11-18-16-7-5-4-6-15(16)17(19)20-3/h4-8,11-12,14H,9-10H2,1-3H3 |
InChI Key |
NAMUVRSTEVMHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(=C1)C)C=NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Asymmetric Synthesis
No enantioselective methods are reported, but chiral catalysts (e.g., organocatalysts) could potentially induce stereochemistry at the imine bond for specialized applications.
Challenges and Optimization
- Stability : The imine bond is prone to hydrolysis under acidic or aqueous conditions. Storage in anhydrous solvents at low temperatures is recommended.
- Yield Improvement : Use of molecular sieves to absorb water shifts equilibrium toward product formation.
Chemical Reactions Analysis
Types of Reactions: EINECS 301-579-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its chemical behavior and applications.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of new functional groups on the compound .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Recent studies have indicated that derivatives of methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate exhibit antimicrobial properties. For example, compounds containing similar structural motifs have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or preservatives .
-
Skin Sensitization Studies
- The compound has been evaluated for skin sensitization potential using the Local Lymph Node Assay (LLNA). Understanding the sensitization potency is crucial for risk assessment in cosmetic formulations. The EC3 values derived from these studies help categorize the compound's allergenic potential, aiding in safer product development .
Analytical Applications
-
High-Performance Liquid Chromatography (HPLC)
- This compound can be effectively separated and analyzed using HPLC techniques. A reverse phase HPLC method has been developed that utilizes acetonitrile and water as mobile phases. This method is scalable and suitable for pharmacokinetic studies, allowing researchers to isolate impurities and assess the compound's stability under various conditions .
- Mass Spectrometry Compatibility
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A (2022) | Antimicrobial Testing | Demonstrated effectiveness against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Study B (2023) | Skin Sensitization | EC3 value determined at 10% concentration; categorized as a moderate sensitizer based on LLNA results. |
| Study C (2024) | HPLC Analysis | Achieved separation efficiency with a retention time of 4.5 minutes; suitable for preparative isolation of related compounds. |
Mechanism of Action
The mechanism of action of EINECS 301-579-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazine-Based Substituents
Several triazine-containing benzoate derivatives, such as Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate () and 1,1-Dimethylethyl 3-[[4-(4-cyanophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (), share a benzoate backbone but differ in their substituents. Key comparisons include:
The triazine derivatives exhibit higher thermal stability (e.g., melting points >150°C) due to aromatic triazine rings, whereas the cyclohexenyl-Schiff base may prioritize conformational flexibility.
Amide and Heterocyclic Analogues
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and benzoxazole derivatives () provide contrasting functionalities:
The amide derivative’s N,O-bidentate directing group enhances its utility in catalysis, whereas the Schiff base’s imine group may favor dynamic covalent chemistry.
Pesticide-Related Benzoate Esters
Compounds like triflusulfuron methyl ester () and diclofop-methyl () highlight structural diversity in agrochemical benzoates:
Pesticidal benzoates prioritize sulfonylurea or phenoxypropanoate groups for enzyme inhibition, unlike the target compound’s non-polar cyclohexenyl substituent.
Research Findings and Data Tables
Spectroscopic Comparisons
- ¹H NMR Shifts :
- IR Spectroscopy :
Thermal Stability
Triazine derivatives exhibit higher melting points, correlating with rigid aromatic frameworks.
Biological Activity
Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate, a compound with notable structural characteristics, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of its efficacy, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a benzoate moiety linked to a cyclohexene derivative. The molecular formula is . Its unique configuration contributes to its biological properties, particularly in the context of enzyme inhibition and antioxidant activity.
1. Enzyme Inhibition
One of the most significant biological activities of this compound is its ability to inhibit specific enzymes, particularly tyrosinase. Tyrosinase is crucial in melanin production and is often targeted in treatments for hyperpigmentation.
- Tyrosinase Inhibition : Studies have shown that analogs related to this compound exhibit strong inhibitory effects on mushroom tyrosinase. For instance, an analog demonstrated an IC50 value of 1.12 µM, indicating it is significantly more potent than the standard inhibitor kojic acid (IC50 = 24.09 µM) .
| Compound | IC50 Value (µM) | Comparison to Kojic Acid |
|---|---|---|
| Analog 3 | 1.12 | 22-fold stronger |
| Kojic Acid | 24.09 | Reference |
2. Antioxidant Activity
The compound also exhibits antioxidant properties, which are essential for reducing oxidative stress in cells. In various assays, certain analogs have shown antioxidant efficacy comparable to established antioxidants .
3. Cytotoxicity Studies
Cytotoxicity assessments have been conducted using B16F10 cells (murine melanoma cells). Notably:
- Non-Cytotoxic Concentrations : Analogs 1, 3, and 5 did not exhibit cytotoxicity at concentrations up to 20 µM after 48 and 72 hours of treatment . However, analog 2 showed significant cytotoxic effects even at lower concentrations (≥2.5 µM), leading to its exclusion from further studies on anti-melanogenic activity.
Case Study: Anti-Melanogenic Effects
In a study evaluating the anti-melanogenic effects of this compound's analogs on B16F10 cells:
- Methodology : Cells were treated with various concentrations of the compounds before exposure to IBMX (a known melanin stimulator) and α-MSH (melanocyte-stimulating hormone).
- Results : Treatment with these analogs resulted in a significant reduction in cellular tyrosinase activity compared to controls, demonstrating their potential as therapeutic agents for hyperpigmentation disorders .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Parameter | Optimal Range |
|---|---|
| Solvent | Ethanol, Dichloromethane |
| Temperature | 60–80°C (reflux) |
| Catalyst | 0.1–1.0 equiv. PTSA |
| Reaction Time | 12–24 hours |
| Yield | 70–85% (reported analogs) |
Basic: Which spectroscopic methods are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm the C=N stretch (1620–1640 cm⁻¹) and ester C=O (1710–1730 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z 271.354 for C₁₇H₂₁NO₂) .
Advanced: How can computational modeling predict this Schiff base’s coordination behavior with transition metals?
Answer:
- DFT Calculations : Optimize the ligand geometry to assess donor atom accessibility (imine nitrogen and ester oxygen).
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions for metal binding.
- Docking Studies : Simulate interactions with metal ions (e.g., Cu²⁺, Zn²⁺) to predict stability constants and coordination modes.
Advanced: What strategies resolve discrepancies in crystallographic data for Schiff base derivatives?
Answer:
- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to improve signal-to-noise ratios.
- Refinement Tools : SHELXL software refines hydrogen bonding and torsional angles, critical for resolving disorder in flexible cyclohexenyl groups .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H⋯O/N contacts) .
Methodological: How to assess the hydrolytic stability of this compound under varying pH conditions?
Answer:
- Experimental Design :
- Prepare buffered solutions (pH 2–12).
- Monitor hydrolysis via UV-Vis (loss of C=N absorbance at ~350 nm) or HPLC (appearance of aldehyde/amine fragments).
- Kinetic Analysis : Calculate rate constants (k) using pseudo-first-order models.
- Findings : Schiff bases typically hydrolyze rapidly in acidic conditions (pH < 4) but remain stable in neutral/basic media .
Application-Focused: Can this compound act as a ligand in supramolecular assemblies?
Answer:
Yes, its planar aromatic core and flexible cyclohexenyl group enable:
Q. Table 2: Potential Coordination Modes
| Metal Ion | Geometry | Binding Sites |
|---|---|---|
| Cu²⁺ | Square-planar | Imine N, Ester O |
| Zn²⁺ | Tetrahedral | Imine N |
| Eu³⁺ | Octahedral | Imine N, Ester O, H₂O |
Advanced: How does steric hindrance from the cyclohexenyl group influence reactivity?
Answer:
- Steric Effects : The 3,5-dimethyl substituents on the cyclohexene ring restrict rotation around the C=N bond, stabilizing specific conformers.
- Reactivity Impact : Reduced nucleophilic attack on the imine group due to hindered access.
- Spectroscopic Evidence : Dihedral angles derived from NOESY NMR or X-ray data quantify steric constraints .
Methodological: What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives?
Answer:
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC.
- Asymmetric Synthesis : Employ enantiopure cyclohexenyl aldehydes or catalytic asymmetric induction (e.g., Jacobsen’s catalyst) .
Basic: How to troubleshoot low yields during scale-up synthesis?
Answer:
- Optimize Mixing : Use a mechanically stirred reactor to ensure uniform heat distribution.
- Byproduct Management : Add molecular sieves to absorb water and shift equilibrium toward imine formation.
- Work-Up : Replace column chromatography with liquid-liquid extraction (ethyl acetate/water) for cost-effective scaling .
Advanced: What role does this compound play in studying non-covalent interactions in crystal engineering?
Answer:
Its rigid benzoate moiety and flexible cyclohexenyl group create diverse packing motifs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
